The compound is cataloged under the CAS number 56-02-0, and it can be synthesized through specific chemical reactions involving thiols and sulfonyl chlorides. Its classification as a thiosulfonate places it within a broader category of sulfur-containing compounds that exhibit unique reactivity due to the presence of both sulfur and oxygen functionalities.
The synthesis of 1,10-Decadiyl bismethanethiosulfonate typically involves a multi-step process. One common method includes the following steps:
Key parameters for this synthesis include:
The molecular structure of 1,10-Decadiyl bismethanethiosulfonate can be represented by its SMILES notation: C(CCCCCCSS(=O)(C)=O)CCCSS(=O)(C).
1,10-Decadiyl bismethanethiosulfonate participates in various chemical reactions due to its functional groups:
The mechanism of action for 1,10-Decadiyl bismethanethiosulfonate primarily revolves around its ability to act as a nucleophile or electrophile in chemical reactions:
Studies have shown that thiosulfonates can exhibit varied reactivity based on their substituents and steric factors surrounding the reactive sites.
1,10-Decadiyl bismethanethiosulfonate exhibits several notable physical and chemical properties:
1,10-Decadiyl bismethanethiosulfonate finds applications across various scientific fields:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2